
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene
Übersicht
Beschreibung
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene, also known as BDHB, is a chemical compound used in various fields of research and industry. It has a molecular formula of C14H19Br, an average mass of 267.205 Da, and a monoisotopic mass of 266.067017 Da .
Molecular Structure Analysis
The molecule contains a total of 43 bond(s); 20 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ether(s) (aliphatic) and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.2 g/mol. Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene is used in the synthesis of other chemical compounds. For example, Patil et al. (2012) synthesized and characterized 1-bromo-4-(3,7-dimethyloctyl)benzene as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. This process was detailed using methods like NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations (Patil, Uthaisar, Barone, & Fahlman, 2012).
Fluorescence Properties The compound exhibits interesting fluorescence properties. Zuo-qi (2015) studied the synthesis and fluorescence properties of a similar compound, 1-Bromo-4-(2,2-diphenylvinyl) benzene. This research revealed that the compound displayed amplified photoluminescence in the solid state compared to in solution, indicating its potential use in light-emitting applications (Zuo-qi, 2015).
Organometallic Synthesis In organometallic chemistry, derivatives of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene are utilized as starting materials. Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile starting material for organometallic synthesis, demonstrating its broad applicability in chemical synthesis (Porwisiak & Schlosser, 1996).
Crystal Structure Analysis The crystal structures of related bromo-substituted benzenes have been analyzed to understand their supramolecular features. Stein, Hoffmann, and Fröba (2015) studied the crystal structures of similar compounds, revealing insights into hydrogen bonding and π–π interactions, which are important in materials science (Stein, Hoffmann, & Fröba, 2015).
Synthetic Applications The compound is also used in the synthesis of bromo aromatic compounds. Ardeshir and Abbas (1999) discussed the synthesis of bromo aromatic compounds using a novel compound, highlighting its selective bromination properties for aromatic compounds (Ardeshir & Abbas, 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-(4,4-dimethylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXSJAZRNKCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



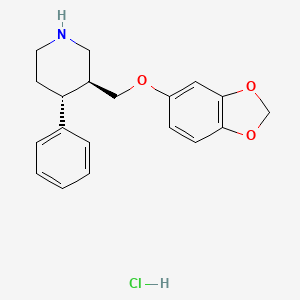
![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)


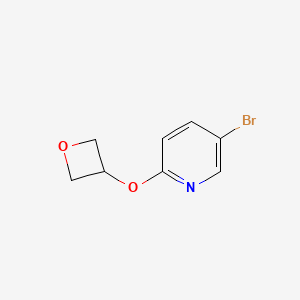
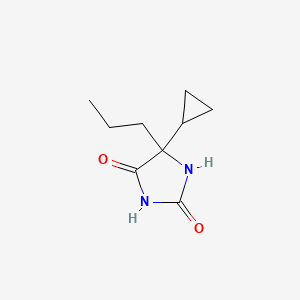
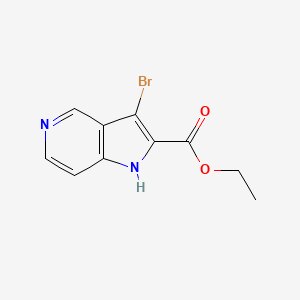
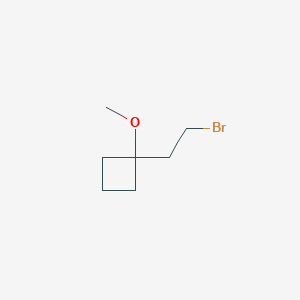

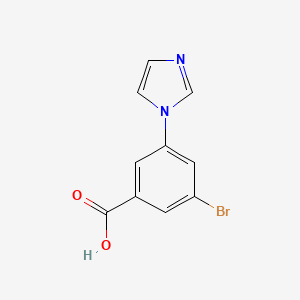
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1383069.png)

